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Compound of Interest

Compound Name: Prodiamine

Cat. No.: B1679157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between

the dinitroaniline herbicide, Prodiamine, and its target protein, α-tubulin. Understanding this

binding site is crucial for elucidating its mechanism of action and for the rational design of new

herbicides and potentially other therapeutic agents targeting the microtubule cytoskeleton.

Introduction: Prodiamine and the Microtubule
Cytoskeleton
Prodiamine is a pre-emergent herbicide widely used for the control of annual grasses and

broadleaf weeds.[1][2] Its mechanism of action involves the disruption of microtubule dynamics,

essential for cell division and growth in plants.[1] Microtubules are dynamic polymers

composed of α- and β-tubulin heterodimers.[3][4] Prodiamine, like other dinitroaniline

herbicides, specifically targets α-tubulin, binding to it and inhibiting its polymerization into

functional microtubules. This leads to a cessation of cell division at mitosis, ultimately causing

the death of the target plant. Notably, dinitroaniline herbicides exhibit selectivity, targeting

microtubules in plants and protists but not those in animals or fungi, which is likely due to

differences in binding affinities.

The Prodiamine Binding Site on α-Tubulin
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The binding of Prodiamine to α-tubulin is a critical event that initiates its herbicidal activity.

While a high-resolution crystal structure of Prodiamine complexed with tubulin is not publicly

available, significant insights have been gained through a combination of resistance mutation

studies, computational modeling, and biochemical assays with related dinitroaniline

compounds.

The binding site for dinitroaniline herbicides is located on the α-tubulin subunit. Studies

involving herbicide-resistant weeds have been instrumental in identifying key amino acid

residues that constitute this binding pocket. Mutations at these specific residues can reduce the

binding affinity of the herbicide, thereby conferring resistance.

Key amino acid residues implicated in the dinitroaniline binding site on α-tubulin include:

Leucine 136 (Leu136): A mutation from Leucine to Phenylalanine (Leu136Phe) has been

identified in dinitroaniline-resistant organisms.

Threonine 239 (Thr239): The Threonine to Isoleucine (Thr239Ile) substitution is a frequently

reported mutation that confers resistance to Prodiamine and other dinitroanilines in various

weed species. Three-dimensional modeling suggests that Leu136 and Thr239 are located

adjacent to each other within the binding cavity.

Methionine 268 (Met268): A mutation of this residue to Threonine (Met268Thr) has also been

linked to dinitroaniline resistance.

Computational models and further resistance studies have defined a broader binding cavity

formed by several residues, including Val4, Ser6, Phe24, His28, Leu136, Ile235, Thr239, and

Arg243. The binding of dinitroanilines is thought to involve interactions with diamino acid

residues (lysine or arginine) that bind the nitrile group of the herbicides.

Quantitative Analysis of Dinitroaniline-Tubulin
Interactions
The interaction between dinitroaniline herbicides and tubulin can be quantified through various

biophysical and biochemical assays. The data presented below, primarily from studies on

Prodiamine and the closely related dinitroaniline, oryzalin, provide insights into binding

affinities and resistance levels.
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Compound
Organism/Syst
em

Parameter Value Reference(s)

Prodiamine

Poa annua

(Annual

bluegrass) -

Resistant

Population R1

I50

35.3 g ai ha⁻¹

(2.9-fold

resistance)

Prodiamine

Poa annua

(Annual

bluegrass) -

Resistant

Population R2

I50

502.7 g ai ha⁻¹

(41.9-fold

resistance)

Prodiamine

Poa annua

(Annual

bluegrass) -

Resistant

Population R3

I50

91.5 g ai ha⁻¹

(7.6-fold

resistance)

Oryzalin Plant Tubulin K app 1.19 x 10⁵ M⁻¹

Oryzalin

Tetrahymena

thermophila

Tubulin (Wild-

Type)

K d 0.44 µM

Oryzalin
Vertebrate

Tubulin
K d 77 µM

I50: The concentration of herbicide required to inhibit a biological process by 50%. K app:

Apparent affinity constant. K d: Dissociation constant. A lower Kd indicates a higher binding

affinity.

Mechanism of Action: Microtubule Disruption
The binding of Prodiamine to α-tubulin heterodimers leads to the formation of a herbicide-

tubulin complex. This complex then incorporates into the growing positive end of a microtubule.
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The presence of this complex at the microtubule tip effectively "caps" the polymer, preventing

further elongation. This disruption of microtubule dynamics is the primary mode of action for

dinitroaniline herbicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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